molecular formula C12H22O B1617113 8,10-Dodecadienol CAS No. 57002-06-9

8,10-Dodecadienol

Cat. No. B1617113
CAS RN: 57002-06-9
M. Wt: 182.3 g/mol
InChI Key: CSWBSLXBXRFNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-Dodecadienol is a natural product found in Cydia pomonella with data available.

Scientific Research Applications

Pheromone Synthesis and Insect Communication

8,10-Dodecadienol plays a significant role in the synthesis of sex pheromones in various insect species, particularly in the codling moth Cydia pomonella. Studies have explored how this compound is synthesized through biochemical processes like β-oxidation and E9 desaturation, leading to its role in insect communication. The incorporation of deuterium-labeled fatty acids has been used to trace the synthesis of this compound in insect pheromone glands (Löfstedt & Bengtsson, 1988).

Attractants in Pest Control

The application of 8,10-Dodecadienol as an attractant in pest control is widely documented. It acts as a sex attractant for male codling moths, proving effective in the field. The synthetic compound's attractiveness has been verified through electroantennogram techniques (Roelofs, Comeau, Hill, & Milicevic, 1971). Additionally, studies on the flight behavior of codling moths in response to different isomers of 8,10-Dodecadienol have helped in understanding the nuances of its role in pest control strategies (El-Sayed, Liblikas, & Unelius, 2000).

Degradation and Stabilization

The degradation and stabilization of 8,10-Dodecadienol are crucial for its effective use in pest control. Research has shown that exposure to sunlight and air can lead to significant degradation of this compound, which is a major component of codling moth pheromone (Millar, 1995). Understanding these aspects is essential for developing effective pheromone dispensers and other control mechanisms.

Receptor Neuron Responses

Investigations into the antennal responses of codling moth males to the geometric isomers of 8,10-Dodecadienol and related compounds provide insights into the molecular mechanisms of insect olfaction. Such studies help in elucidating how different compounds and isomers interact with receptor neurons, influencing insect behavior (Bäckman et al., 2000).

Other Applications

Further studies have explored a range of applications, including the use of 8,10-Dodecadienol in mating disruption techniques, its role in sex attractant formulations for various moth species, and its use in synthesizing pheromone components (Shorey & Gerber, 1996). These diverse applications underline the compound's significance in entomology and pest management.

properties

CAS RN

57002-06-9

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

dodeca-8,10-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3

InChI Key

CSWBSLXBXRFNST-UHFFFAOYSA-N

SMILES

CC=CC=CCCCCCCCO

Canonical SMILES

CC=CC=CCCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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